molecular formula C8H8N4O B1386219 1H-Indazole-5-carbohydrazide CAS No. 1005205-25-3

1H-Indazole-5-carbohydrazide

Cat. No. B1386219
CAS RN: 1005205-25-3
M. Wt: 176.18 g/mol
InChI Key: FPIUWAAVOMKSTK-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbohydrazide is a chemical compound with the molecular formula C8H8N4O . It is a white to yellow solid and is used in research and development .


Synthesis Analysis

The synthesis of 1H-Indazole-5-carbohydrazide involves several methods. One approach uses Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-5-carbohydrazide consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) .


Chemical Reactions Analysis

The chemical reactions involving 1H-Indazole-5-carbohydrazide are complex. One reaction involves the E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . Another reaction involves the selective electrochemical synthesis of 1H-indazoles and their N-oxides .


Physical And Chemical Properties Analysis

1H-Indazole-5-carbohydrazide is a white to yellow solid . It has a molecular weight of 176.18 and is stored in a refrigerator .

Safety and Hazards

1H-Indazole-5-carbohydrazide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

1H-Indazole-5-carbohydrazide and its derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely focus on developing more efficient and stereoselective synthesis methods , as well as exploring the compound’s potential pharmacological applications .

properties

IUPAC Name

1H-indazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIUWAAVOMKSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-5-carbohydrazide

Synthesis routes and methods

Procedure details

A solution of methyl 1H-indazole-5-carboxylate (5.02 g, 28.5 mmol) and hydrazine monohydrate (6.94 mL, 143 mmol) in methanol (50 mL) was heated under reflux for 48 hr. After cooling, the precipitate was collected by filtration, and washed with methanol to give the title compound (4.69 g, yield 93%) as colorless crystals.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
6.94 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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